molecular formula C11H12N4O B2538676 1-(5-Cyanopyridin-2-yl)pyrrolidine-2-carboxamide CAS No. 1190111-24-0

1-(5-Cyanopyridin-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2538676
CAS RN: 1190111-24-0
M. Wt: 216.244
InChI Key: AEURVDSCPXRMOC-UHFFFAOYSA-N
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Description

The compound “1-(5-Cyanopyridin-2-yl)pyrrolidine-2-carboxamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two synthetic strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring can be functionalized or constructed from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Drug Discovery

The compound is part of the pyrrolidine class, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date for their bioactive molecules with target selectivity .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

“1-(5-Cyanopyridin-2-yl)pyrrolidine-2-carboxamide” is a potent, selective, and orally bioavailable DPP-IV inhibitor with antihyperglycemic properties . DPP-IV inhibition has the potential to become a valuable therapy for type 2 diabetes .

Extension of GLP-1 Action

By extending the duration of action of GLP-1, DPP-IV inhibitors stimulate insulin secretion, inhibit glucagon release, and slow gastric emptying; each a benefit in the control of glucose homeostasis .

Improvement of Metabolic Profile

When administered 30 min before an OGTT study, “1-(5-Cyanopyridin-2-yl)pyrrolidine-2-carboxamide” maximally inhibited plasma DPP-IV activity (89%) 25 min postdose and provided a g70% DPP-IV inhibition throughout the study . It also rapidly and effectively improved the metabolic profile in nonhuman primates .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its target. They have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Future Directions

The pyrrolidine ring and its derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(5-cyanopyridin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-6-8-3-4-10(14-7-8)15-5-1-2-9(15)11(13)16/h3-4,7,9H,1-2,5H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEURVDSCPXRMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Cyanopyridin-2-yl)pyrrolidine-2-carboxamide

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